molecular formula C14H13N5OS3 B2413161 N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 892225-11-5

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2413161
CAS RN: 892225-11-5
M. Wt: 363.47
InChI Key: YPTXSWQOVUDKBR-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,3,4-thiadiazole derivatives have shown significant therapeutic potential .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds structurally related to N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their pharmacological activities. One study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, potent and selective inhibitors of kidney-type glutaminase (GLS), revealing that some analogs retained BPTES's potency with improved solubility and in vitro and in vivo efficacy against lymphoma B cells (Shukla et al., 2012).

Antimicrobial Activity

Another avenue of research includes the synthesis of thiazolidin-4-one derivatives to explore their antimicrobial activity. A study synthesized a new series of thiazolidin-4-one derivatives, assessing their in vitro antibacterial and antifungal activities, which showed significant inhibition against various pathogens (Baviskar et al., 2013).

Anticancer Properties

Research has also delved into the anticancer properties of related compounds. For instance, the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules incorporating 1,3,4-thiadiazole showed promising in vitro anticancer activity, highlighting the potential of these compounds in cancer therapy (Yushyn et al., 2022).

Enzyme Inhibition

The structural analysis and enzyme inhibition studies have been a significant focus, with compounds evaluated for their ability to inhibit critical enzymes such as carbonic anhydrase. This research provides insight into the compound's mechanism of action and potential therapeutic applications (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. Some thiadiazole derivatives have been found to have anticancer activity, potentially due to their ability to disrupt processes related to DNA replication .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their potential therapeutic applications. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and evaluating their therapeutic potential .

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)12-16-13(19-23-12)15-11(20)7-21-14-18-17-9(2)22-14/h3-6H,7H2,1-2H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTXSWQOVUDKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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